AB-423

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AB-423 is a novel inhibitor of hepatitis b virus pregenomic rna encapsidation

科学的研究の応用

HBV カプシド阻害

AB-423は、HBV複製を強力に阻害する、高選択的な阻害剤です {svg_1} {svg_2}. This compoundは、進行中の感染中のプレゲノムRNA(pgRNA)の封入を阻害することにより、二重の作用機序を示します {svg_3} {svg_4}.

pgRNA封入の阻害

This compoundは、HBV細胞培養モデルシステムで、pgRNA封入を阻害することが示されています {svg_5}. これは、ウイルスが遺伝物質をパッケージすることを防ぎ、ウイルス複製プロセスにおける重要なステップです {svg_6}.

カプシド集合の誤った方向付け

生化学的なカプシド集合アッセイでは、this compoundはカプシド集合を誤った方向に誘導することが判明しました {svg_7}. これは、ウイルスゲノムを保護し、ウイルスのライフサイクルに不可欠なタンパク質シェルであるウイルスカプシドの形成を破壊します {svg_8}.

cccDNA合成の阻害

This compoundは、新規HBV感染中の共役閉鎖環状DNA(cccDNA)の合成を阻害することが示されています {svg_9}. cccDNAは、感染細胞の核に持続し、ウイルス複製のための鋳型として機能する、ウイルスゲノムの安定な形態です {svg_10}.

ヌクレオシド(t)耐性変異株に対する活性

This compoundは、インビトロでHBV遺伝子型AからD、およびヌクレオシド(t)耐性変異株に対して強力な活性を示しています {svg_11}. これは、this compoundが現在の抗ウイルス薬に耐性のある感染の治療に効果的である可能性を示唆しています {svg_12}.

他の抗HBV薬との相乗効果

This compoundと他の抗HBV薬(ヌクレオシド類似体、RNA干渉薬、またはインターフェロンアルファなど)とのインビトロ二重併用研究では、相加的から相乗的な抗ウイルス活性が得られました {svg_13}. これは、this compoundを併用療法で使用して治療効果を高めることができる可能性を示唆しています {svg_14}.

作用機序

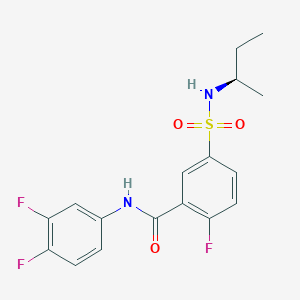

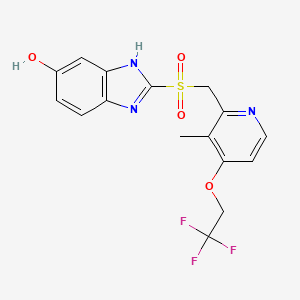

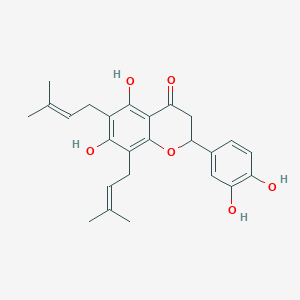

AB-423, also known as ®-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, is a member of the sulfamoylbenzamide (SBA) class of hepatitis B virus (HBV) capsid inhibitors .

Target of Action

The primary target of this compound is the HBV capsid . The capsid is a protein shell that protects the genetic material of the virus. In the case of HBV, the capsid plays a crucial role in the replication of the virus .

Mode of Action

This compound inhibits the encapsidation of pregenomic RNA (pgRNA) into the HBV capsid . This means that it prevents the pgRNA from being packaged into the capsid, which is a necessary step for the replication of the virus . This compound is considered a class II capsid inhibitor .

Biochemical Pathways

This compound affects the HBV replication pathway by inhibiting pgRNA encapsidation . This impacts the levels of downstream replication intermediates, including capsid-associated RNA, capsid-associated DNA, relaxed circular DNA (rcDNA), and single-stranded DNA (ssDNA) . In a de novo infection model, this compound prevented the conversion of encapsidated rcDNA to covalently closed circular DNA, presumably by interfering with the capsid uncoating process .

Pharmacokinetics

Pharmacokinetic studies with this compound in CD-1 mice showed significant systemic exposures and higher levels of accumulation in the liver . This suggests that this compound has good bioavailability and is able to reach the site of HBV replication in the body .

Result of Action

The result of this compound’s action is a potent inhibition of HBV replication . In cell culture models, this compound showed potent inhibition of HBV replication with no significant cytotoxicity . Treatment of HepDES19 cells with this compound resulted in capsid particles devoid of encapsidated pregenomic RNA and relaxed circular DNA (rcDNA) .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the addition of 40% human serum resulted in a 5-fold increase in the EC50s . This suggests that the presence of serum proteins can affect the efficacy of this compound .

特性

IUPAC Name |

5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c1-3-10(2)22-26(24,25)12-5-7-14(18)13(9-12)17(23)21-11-4-6-15(19)16(20)8-11/h4-10,22H,3H2,1-2H3,(H,21,23)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLXLHYPDOMJMO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does AB-423 exert its antiviral effect against HBV?

A1: this compound belongs to the sulfamoylbenzamide (SBA) class of HBV inhibitors. It targets the viral capsid protein, specifically interfering with the encapsidation of pregenomic RNA (pgRNA) []. This action prevents the formation of mature viral particles capable of spreading infection. Essentially, this compound acts as a "class II" capsid inhibitor, hindering the conversion of encapsidated relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA) by interfering with capsid uncoating [].

Q2: What evidence suggests that this compound might bind to specific sites on the HBV core protein?

A2: Research suggests that this compound's mechanism of action likely involves binding to the dimer-dimer interface of the HBV core protein. This hypothesis is supported by:

- Molecular docking studies: Simulations show favorable interactions between this compound and the dimer-dimer interface when using crystal structures of related compounds (heteroaryldihydropyrimidines and another SBA) [].

- Biochemical studies: Experimental data further corroborates the docking results, suggesting a direct interaction between this compound and this critical region of the core protein [].

Q3: Has this compound demonstrated efficacy in preclinical models of HBV infection?

A3: Yes, this compound has shown promising antiviral activity in preclinical studies:

- In vitro: It potently inhibits HBV replication across genotypes A-D, including nucleoside-resistant variants []. Importantly, this compound displays additive to synergistic effects when combined with other antiviral agents like nucleos(t)ide analogs, RNA interference agents, and interferon alpha [].

- In vivo: In a mouse model of HBV infection, this compound administration led to a dose-dependent reduction in serum HBV DNA levels []. Moreover, combining this compound with entecavir or ARB-1467 showed a trend toward enhanced antiviral activity compared to either drug alone [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)